molecular formula C4H6ClN3O B111080 5-Aminopyrimidin-4-ol hydrochloride CAS No. 106913-64-8

5-Aminopyrimidin-4-ol hydrochloride

Cat. No.: B111080
CAS No.: 106913-64-8
M. Wt: 147.56 g/mol
InChI Key: QNHQWEPCQNAAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminopyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C4H6ClN3O and a molecular weight of 147.56 g/mol It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine

Scientific Research Applications

5-Aminopyrimidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The safety information for 5-Aminopyrimidin-4-ol hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 .

Future Directions

Research on pyrimidines, including 5-Aminopyrimidin-4-ol hydrochloride, is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

5-Aminopyrimidin-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine-related enzymes, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can affect the enzyme’s conformation and function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in pyrimidine metabolism, leading to changes in cellular growth and proliferation . Additionally, it has been observed to impact cellular signaling pathways, such as the MAPK pathway, which plays a crucial role in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit certain pyrimidine biosynthesis enzymes, thereby affecting nucleotide synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but can degrade under extreme conditions, affecting its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate metabolic pathways effectively . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pyrimidine metabolism . It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and nucleotide availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via nucleoside transporters and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity and function, affecting cellular processes such as DNA replication and repair .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrimidin-4-ol hydrochloride typically involves the reaction of 5-aminopyrimidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve steps such as crystallization and purification to obtain the final compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Aminopyrimidin-4-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research .

Properties

IUPAC Name

5-amino-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHQWEPCQNAAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.